4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H29ClN4O4S and its molecular weight is 529.05. The purity is usually 95%.
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Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride represents a novel class of hybrid compounds with potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₆N₂O₆S
- Molecular Weight : 308.29 g/mol
- CAS Number : 55750-63-5
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems and ion channels. Its structure suggests potential activity as an anticonvulsant and analgesic agent. The 2,5-dioxopyrrolidine moiety is known for its role in modulating neuronal excitability, while the benzo[d]thiazole and morpholinoethyl groups may enhance receptor binding and selectivity.
Anticonvulsant Activity
Recent studies have highlighted the compound's efficacy in various animal models of epilepsy. It has shown significant protective effects in:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
- 6-Hz (32 mA) Test
In these models, it demonstrated a favorable safety profile with minimal side effects observed during rotarod testing, suggesting a good therapeutic window for potential clinical use in epilepsy management .
Analgesic Properties
The compound also exhibits antinociceptive effects, particularly in models of neuropathic pain. Its ability to inhibit central sodium/calcium currents and antagonize TRPV1 receptors contributes to its pain-relieving properties .
ADME-Tox Properties
The pharmacokinetic profile of the compound has been assessed through various in vitro assays:
- Absorption : Good permeability in parallel artificial membrane permeability assays.
- Distribution : Favorable distribution characteristics with moderate lipophilicity.
- Metabolism : Exhibits excellent metabolic stability on human liver microsomes with minimal inhibition of CYP enzymes.
- Toxicity : No hepatotoxicity observed at concentrations up to 10 μM in HepG2 cells .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | The compound showed significant anticonvulsant activity with an ED50 of 23.7 mg/kg in the MES test, indicating strong efficacy against induced seizures. |
Study 2 | In a PTZ-kindling model, the compound effectively reduced seizure frequency and intensity, supporting its potential as a treatment for drug-resistant epilepsy. |
Study 3 | In vitro studies demonstrated no significant hepatotoxicity and favorable ADME-Tox properties, making it a promising candidate for further development. |
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S.ClH/c1-2-18-3-8-21-22(17-18)35-26(27-21)29(12-11-28-13-15-34-16-14-28)25(33)19-4-6-20(7-5-19)30-23(31)9-10-24(30)32;/h3-8,17H,2,9-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQFBXGBMQYTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.